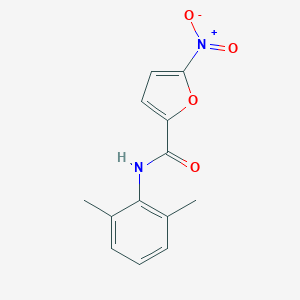![molecular formula C25H20FN3O2 B251989 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
Compound 1 exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cell proliferation and inflammation. By inhibiting the activity of BRD4, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 can suppress the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 may have potential applications in the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.
实验室实验的优点和局限性
One of the major advantages of using N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 in lab experiments is its specificity for BRD4. Unlike other inhibitors that target multiple proteins, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 specifically targets BRD4, which reduces the risk of off-target effects. However, one of the limitations of using N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, researchers are exploring the potential of combining N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 with other drugs to enhance its therapeutic effects. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 in animal models to better understand its potential clinical applications.
Conclusion:
In conclusion, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, or N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1, is a novel small molecule inhibitor that has potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. Its specificity for BRD4 and ability to inhibit angiogenesis make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these diseases.
合成方法
The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 involves a multi-step process that starts with the condensation of 2-phenylquinoline-4-carboxylic acid with 2-fluoroaniline to form an amide intermediate. This intermediate is then treated with acetic anhydride to form an acylated intermediate, which is subsequently reduced using sodium borohydride to yield N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. In vitro studies have shown that N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
属性
分子式 |
C25H20FN3O2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H20FN3O2/c26-21-12-6-4-11-19(21)24(30)27-14-15-28-25(31)20-16-23(17-8-2-1-3-9-17)29-22-13-7-5-10-18(20)22/h1-13,16H,14-15H2,(H,27,30)(H,28,31) |
InChI 键 |
JJASCEFXNWSIRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)